4-Chloro-3-fluoro-DL-phenylalanine is an amino acid derivative that features both chlorine and fluorine substituents on the aromatic ring of phenylalanine. This compound is significant in medicinal chemistry and biochemistry due to its unique properties and potential applications in drug design and synthesis.
This compound can be synthesized from various precursors, with commercial availability through chemical suppliers such as Sigma-Aldrich and TCI Chemicals. The compound's CAS number is 439587-16-3, which facilitates its identification in scientific literature and databases.
4-Chloro-3-fluoro-DL-phenylalanine belongs to the class of fluorinated amino acids, which are often used as building blocks in the synthesis of peptides and proteins. It is categorized under unnatural amino acids due to the presence of halogen atoms, which modify its reactivity and interaction with biological systems.
The synthesis of 4-chloro-3-fluoro-DL-phenylalanine typically involves several steps, including:
The synthetic route generally emphasizes the regioselectivity of halogenation reactions, ensuring that substitutions occur at the correct positions on the aromatic ring. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields and purity.
The molecular structure of 4-chloro-3-fluoro-DL-phenylalanine can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformational properties and interactions with biological molecules .
4-Chloro-3-fluoro-DL-phenylalanine can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which can enhance nucleophilicity at certain positions on the molecule.
The mechanism by which 4-chloro-3-fluoro-DL-phenylalanine exerts its effects primarily involves its interactions with biological macromolecules:
Studies have shown that modifications to amino acids via halogenation can significantly alter their biochemical properties, making them valuable tools in drug design .
4-Chloro-3-fluoro-DL-phenylalanine has multiple applications in scientific research:
Palladium-catalyzed cross-coupling reactions enable precise construction of halogenated phenylalanine scaffolds. The Negishi cross-coupling between organozinc reagents and halogenated aryl electrophiles is particularly effective for synthesizing 4-chloro-3-fluoro-DL-phenylalanine precursors. For example, Jackson et al. demonstrated that coupling N-Boc-protected iodoalanine derivatives with 4-chloro-3-fluorobromobenzene yields protected 4-chloro-3-fluoro-phenylalanine esters under Pd(0) catalysis (Pd₂(dba)₃) with SPhos ligands. This method achieves 70–80% yields but requires optimization for sterically hindered electrophiles [4] [9].
A critical challenge involves the reactivity disparity between aryl bromides and iodides. Aryl bromides exhibit higher bond dissociation energies (346 kJ·mol⁻¹ vs. 281 kJ·mol⁻¹ for iodides), necessitating elevated temperatures (50–65°C) and specialized ligands like P(o-Tol)₃. Steric effects further reduce yields when coupling ortho-substituted electrophiles, as observed in reactions with 1-amino-4-bromonaphthalene [9]. Table 1 compares key cross-coupling approaches:
Table 1: Cross-Coupling Methodologies for 4-Chloro-3-fluoro-DL-phenylalanine Precursors
Electrophile | Catalyst System | Reaction Temp. | Yield (%) |
---|---|---|---|
4-Fluoroiodobenzene | Pd₂(dba)₃/SPhos (2.5–5 mol%) | RT | 70–80 |
4-Chloro-3-fluorobromobenzene | Pd(OAc)₂/P(o-Tol)₃ (5–20 mol%) | 65°C | 45–55 |
1-Amino-4-bromonaphthalene | Pd₂(dba)₃/P(o-Tol)₃ (10 mol%) | 50°C | 60 |
Microwave irradiation and bulky phosphine ligands (e.g., PtBu₃) represent emerging solutions to enhance efficiency with aryl chlorides/bromides [6] [9].
Chiral auxiliaries enable stereocontrol in halogenated phenylalanine synthesis. The Schöllkopf bis-lactim ether method facilitates alkylation of fluorinated benzyl bromides, yielding enantiomerically enriched products. For instance, alkylation of the Schöllkopf reagent ((2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) with 4-chloro-3-fluorobenzyl bromide generates R-configured phenylalanine derivatives after hydrolysis [4].
The William’s lactone auxiliary offers complementary stereoselectivity. Alkylation with 4-chloro-3-fluorobenzyl bromide followed by reductive cleavage affords S-enantiomers with >90% enantiomeric excess (ee). This method’s efficacy arises from the auxiliary’s rigid framework, which shields one enantioface during alkylation [4]. Table 2 summarizes stereochemical outcomes:
Table 2: Stereoselectivity in Chiral Auxiliary-Mediated Syntheses
Chiral Auxiliary | Electrophile | Product Configuration | ee (%) |
---|---|---|---|
Schöllkopf bis-lactim ether | 4-Chloro-3-fluorobenzyl bromide | R | 95 |
S-Imidazolidinone | Tetrafluorobenzyl bromide | S | 90 |
William’s lactone | 4-Chloro-3-fluorobenzyl bromide | S | 92 |
Limitations include auxiliary synthesis costs and the need for multi-step deprotection. Newer methods exploit in situ generation of chiral enolates to improve atom economy [4] [8].
Enzymatic resolution separates racemic 4-chloro-3-fluoro-DL-phenylalanine using lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acylates the ʟ-enantiomer with vinyl acetate in organic solvents (e.g., toluene), leaving the ᴅ-enantiomer unreacted. Typical conditions achieve >90% ee for both enantiomers at 50% conversion [7].
Solvent engineering critically influences enantioselectivity. High log P solvents (e.g., hexane, log P = 3.5) preserve lipase activity and minimize substrate denaturation. In contrast, polar solvents reduce enantiomeric excess due to disrupted enzyme-substrate interactions. A recent innovation employs three-liquid-phase systems (aqueous/organic/solid enzyme) to enable simultaneous resolution and product separation, enhancing operational efficiency [7].
Subtilisin Carlsberg protease resolves N-Cbz-protected derivatives via hydrolytic cleavage of the ʟ-ester enantiomer. This method achieves 85–90% ee but requires protection/deprotection steps, reducing overall yield. Advances focus on solvent-free resolutions and immobilized enzymes to improve sustainability [7] [10].
Solid-phase peptide synthesis (SPPS) incorporates 4-chloro-3-fluoro-DL-phenylalanine via Fmoc-strategy compatibility. Halogenated residues exhibit minimal side-chain reactivity during coupling/deprotection, enabling seamless integration at any sequence position. The electron-withdrawing effects of chlorine and fluorine enhance peptide stability against proteolysis, extending half-lives in vitro .
Solvent systems require optimization to dissolve hydrophobic halogenated residues. Mixtures of DMF with 2-methyltetrahydrofuran (2-Me-THF) or cyclopentyl methyl ether (CPME) improve solvation while aligning with green chemistry principles. Microwave-assisted SPPS further accelerates coupling of sterically hindered residues, reducing reaction times from hours to minutes .
Challenges include halogen-dependent aggregation during chain elongation. Introducing 4-chloro-3-fluoro-DL-phenylalanine in hydrophobic peptide segments (e.g., antimicrobial peptides) may cause premature precipitation. Counterstrategies incorporate pseudo-proline dipeptides or backbone amide protectants to disrupt β-sheet formation. Post-synthetic halogen-specific modifications—such as Suzuki couplings on peptide-bound aryl chlorides—enable conjugation without deprotection [8].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2